5-Bromo-4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine
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Overview
Description
5-Bromo-4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is a heterocyclic compound that features a bromine atom, a methyl group, and a tetrahydropyridine ring attached to a pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The tetrahydropyridine ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boronic Acids: Commonly used in Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: Used for modifying the tetrahydropyridine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
5-Bromo-4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of pyridine derivatives.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine involves its interaction with specific molecular targets. The bromine atom and the tetrahydropyridine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)pyridine: A similar compound with a bromine atom attached to a methyl group on the pyridine ring.
5-Bromo-2-methylpyridin-3-amine: Another pyridine derivative with a bromine atom and a methyl group.
Uniqueness
5-Bromo-4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is unique due to the presence of the tetrahydropyridine ring, which imparts distinct chemical and biological properties compared to other pyridine derivatives .
Properties
Molecular Formula |
C11H13BrN2 |
---|---|
Molecular Weight |
253.14 g/mol |
IUPAC Name |
5-bromo-4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine |
InChI |
InChI=1S/C11H13BrN2/c1-8-6-11(14-7-10(8)12)9-2-4-13-5-3-9/h2,6-7,13H,3-5H2,1H3 |
InChI Key |
RWVHYDDSTHWWEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Br)C2=CCNCC2 |
Origin of Product |
United States |
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